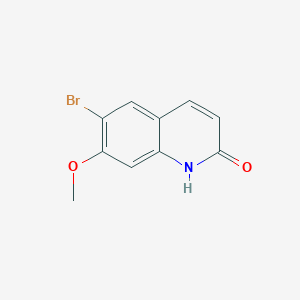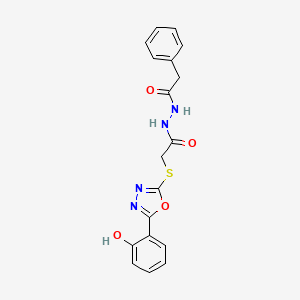
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(2-phenylacetyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N’-(2-phenylacetyl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N’-(2-phenylacetyl)acetohydrazide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation: The oxadiazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Acetohydrazide formation: The final step involves the reaction of the thioether-substituted oxadiazole with phenylacetyl chloride and hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N’-(2-phenylacetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thioether linkage.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N’-(2-phenylacetyl)acetohydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its stability and reactivity make it useful in materials science and industrial chemistry.
Wirkmechanismus
The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N’-(2-phenylacetyl)acetohydrazide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thioether and acetohydrazide moieties may also contribute to its biological effects by forming hydrogen bonds or participating in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide
- N’-(2-phenylacetyl)-2-(1,3,4-oxadiazol-2-yl)thioacetohydrazide
Uniqueness
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N’-(2-phenylacetyl)acetohydrazide stands out due to the combination of its oxadiazole ring, thioether linkage, and acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H16N4O4S |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
N'-[2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide |
InChI |
InChI=1S/C18H16N4O4S/c23-14-9-5-4-8-13(14)17-21-22-18(26-17)27-11-16(25)20-19-15(24)10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H,19,24)(H,20,25) |
InChI-Schlüssel |
YRGHOZFOSUPSQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



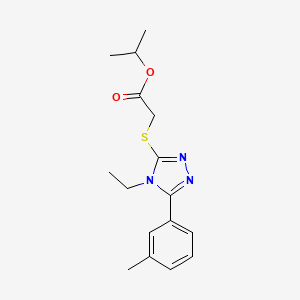
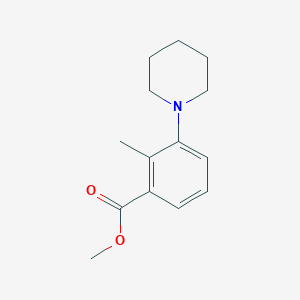


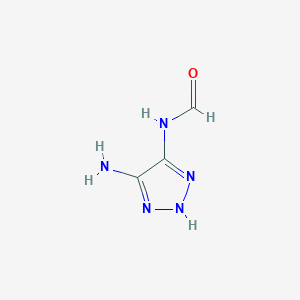


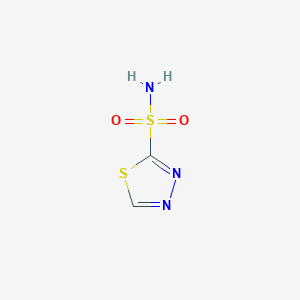
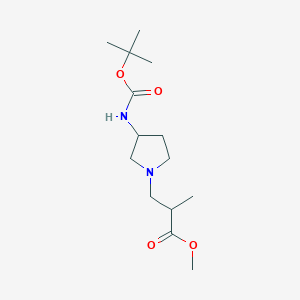
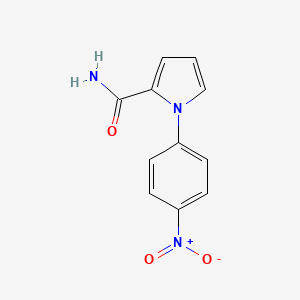
![N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770408.png)
![3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B11770424.png)
